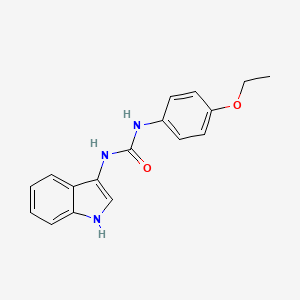

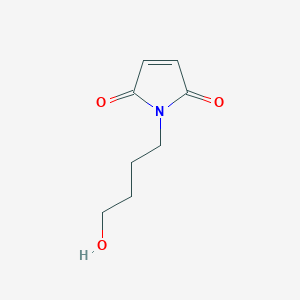

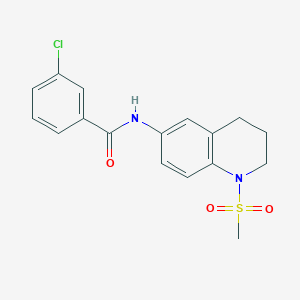

N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzofuran-2-carboxamide” is a compound that contains a benzofuran moiety and a 3-hydroxytetrahydrofuran moiety . Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . 3-Hydroxytetrahydrofuran (3-OH THF) is a colorless liquid that is a useful pharmaceutical intermediate .

Synthesis Analysis

The synthesis of benzofuran derivatives has been achieved through various methods, including metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans mediated by hypervalent iodine reagents . The synthesis of 3-hydroxytetrahydrofuran has been achieved through methods such as cyclization and hydrolysis of 3,4-Dibromo-1-methoxybutane .Molecular Structure Analysis

The molecular structure of benzofuran is composed of fused benzene and furan rings . The structure of 3-hydroxytetrahydrofuran includes a tetrahydrofuran ring with a hydroxyl group at the 3-position .Chemical Reactions Analysis

Benzofuran derivatives have been synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . 3-Hydroxytetrahydrofuran has been synthesized via hydroboration of 2,3- and 2,5-dihydrofuran employing various borane reagents .Physical And Chemical Properties Analysis

3-Hydroxytetrahydrofuran is a colorless liquid with a normal boiling point of 179 °C and boiling at 88−89 °C at 17 mmHg, with a density of 1.087 g/cm^3 at 19 °C .Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed innovative synthetic pathways to create a variety of compounds involving benzofuran and tetrahydrofuran moieties, which are crucial for further pharmaceutical and biochemical studies. For instance, the synthesis of N-Methylamino Acid Derivatives from Amino Acid Derivatives using Sodium Hydride/Methyl Iodide presents a methodology for producing N-methylamino acid esters, showcasing the flexibility of tetrahydrofuran derivatives in synthesis processes (Coggins & Benoiton, 1971). Similarly, the creation of dihydrobenzofuran lignans with potential antitumor properties highlights the therapeutic relevance of benzofuran derivatives (Pieters et al., 1999).

Evaluation of Biological Activities

The exploration of biological activities is a significant area of application for compounds related to "N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzofuran-2-carboxamide." Research has shown that benzofuran derivatives can possess diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies on 2-Azetidinone Derivatives integrated with Quinoline, Pyrazole, and Benzofuran Moieties reveal promising antimicrobial activity (Idrees et al., 2020). Additionally, benzofuran-2-carboxamide derivatives have been investigated for their anti-inflammatory, analgesic, and antipyretic agents, indicating the potential for developing new therapeutic agents (Xie et al., 2014).

Mechanism of Action

properties

IUPAC Name |

N-[(3-hydroxyoxolan-3-yl)methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c16-13(15-8-14(17)5-6-18-9-14)12-7-10-3-1-2-4-11(10)19-12/h1-4,7,17H,5-6,8-9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEXBFKTMHQWFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNC(=O)C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2742517.png)

![N,N-diethyl-2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2742521.png)

![2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2742525.png)

![5-{[(2-chlorobenzyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2742527.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2742529.png)

![ethyl 4-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzoate](/img/structure/B2742532.png)